(2S,3S)-2-Amino-3-hydroxybutanamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
25312-57-6 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m0/s1 |
InChI Key |
PZUOEYPTQJILHP-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N)N)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Context Within Butanamide Derivatives
(2S,3S)-2-Amino-3-hydroxybutanamide belongs to the class of organic compounds known as butanamides. The systematic name precisely describes its molecular structure: a four-carbon chain forming the butanamide backbone, with an amino group (-NH2) at the second carbon (C2) and a hydroxyl group (-OH) at the third carbon (C3).
The prefixes "(2S,3S)" are crucial as they define the absolute configuration of the two chiral centers at C2 and C3, according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry distinguishes it from its other three stereoisomers: (2R,3R), (2S,3R), and (2R,3S). Molecules that are stereoisomers but not mirror images of each other are known as diastereomers. libretexts.org Therefore, this compound is a diastereomer of both (2S,3R)- and (2R,3S)-2-Amino-3-hydroxybutanamide.
The butanamide functional group consists of a carbonyl group bonded to a nitrogen atom. The presence of both an amino and a hydroxyl group, along with two chiral centers, imparts a high degree of functionality and stereochemical complexity to the molecule.
Table 1: Stereoisomers of 2-Amino-3-hydroxybutanamide
| Stereochemical Designation | Relationship to (2S,3S) Isomer |
| (2R,3R)-2-Amino-3-hydroxybutanamide | Enantiomer |
| (2S,3R)-2-Amino-3-hydroxybutanamide | Diastereomer |
| (2R,3S)-2-Amino-3-hydroxybutanamide | Diastereomer |
Relationship to Threonine and Other Amino Acid Amides
(2S,3S)-2-Amino-3-hydroxybutanamide is the amide derivative of L-allothreonine. wikipedia.org Threonine is one of the 20 proteinogenic amino acids and possesses two chiral centers. The naturally occurring form is L-threonine (B559522), which has the (2S,3R) configuration. libretexts.org Allothreonine is the diastereomer of threonine. wikipedia.org Consequently, L-allothreonine has the (2S,3S) configuration, making the title compound its corresponding amide. wikipedia.org
The conversion of the carboxylic acid group of an amino acid to an amide group is a common chemical modification. Amino acid amides are often used in peptide synthesis and as intermediates in the preparation of more complex molecules. The amide group can alter the chemical properties of the parent amino acid, such as its polarity, basicity, and ability to form hydrogen bonds.
The synthesis of specific stereoisomers of amino acid derivatives is a significant area of research. For instance, the diastereospecific formation of L-allo-threonine from glycine (B1666218) and acetaldehyde (B116499) has been achieved using enzymes like serine hydroxymethyltransferase. nih.gov Such stereoselective synthetic routes are crucial for obtaining chirally pure compounds for research.
Significance of Chiral Purity in Research Applications
Enantioselective Synthesis Strategies
Enantioselective synthesis is crucial for producing stereoisomerically pure this compound. One notable approach involves the stereocontrolled construction of the (2S,3S)-stereocenters using Garner's aldehyde as a chiral starting material. This method allows for the precise control of the stereochemistry at both chiral centers, leading to the desired enantiomer.
Another strategy focuses on the C(sp3)-H activation methodology. This modern approach has been demonstrated to be highly efficient and allows for full enantiocontrol in the synthesis of analogs. For instance, the synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which share structural similarities, has been successfully achieved using this method. nih.gov
Chemical Derivatization Approaches
Chemical derivatization is a versatile method for synthesizing analogs of this compound. This involves modifying the core structure to introduce different functional groups, thereby creating a library of related compounds. For example, N-benzylamides can be used as starting materials to form 2-substituted derivatives of propanoic and butanoic acids. acs.org Similarly, commercially available esters can be chemically modified to produce a range of butanoic acid derivatives. acs.org
A variety of derivatization techniques have been explored, including:
Nucleophilic substitution reactions to introduce new side chains. acs.org
Activation of carboxylic acids followed by amidation to form different amide derivatives. acs.org
These approaches are instrumental in structure-activity relationship (SAR) studies, where the biological activity of a series of analogs is evaluated to identify key structural features responsible for their effects.
Enzymatic Synthesis and Biocatalytic Transformations
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalytic transformations often proceed under mild reaction conditions and can exhibit high enantioselectivity and regioselectivity.
For the synthesis of related chiral amides, nitrile hydratases have shown significant promise. For example, a novel enzymatic route for the synthesis of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA), an important intermediate for herbicides, was developed using a cyanide-resistant nitrile hydratase from Rhodococcus boritolerans. nih.gov This biocatalytic process was optimized for key parameters, demonstrating its potential for industrial applications. nih.gov
Ammoniolysis and Aminolysis in Chiral Amide Formation
While specific examples of ammoniolysis and aminolysis for the direct synthesis of this compound are not extensively detailed in the provided context, these reactions are fundamental in the formation of amides from esters or other activated carboxylic acid derivatives. In an enzymatic context, lipases and proteases can catalyze the aminolysis of esters with ammonia (B1221849) or primary amines to produce the corresponding amides. This approach can offer high stereoselectivity, which is critical for the synthesis of chiral compounds.
The general principle involves the enzyme-catalyzed reaction between a suitable ester precursor of the (2S,3S)-2-amino-3-hydroxybutanoic acid and an amine source. The choice of enzyme and reaction conditions is crucial to ensure the desired stereochemical outcome and high conversion rates.
Precursor-Based Synthesis Routes
Key precursors and their transformations include:
Garner's aldehyde: As mentioned earlier, this is a versatile chiral building block for constructing the (2S,3S) stereochemistry. elsevierpure.com
(2R,3S)-2-benzoyl aminomethyl-3-butyric ester: This compound can serve as a raw material for the preparation of related amino acid derivatives. google.com
2-Bromo-3-hydroxypropanoic acid: Derived from unprotected serine, this precursor can be used to form various amide derivatives. acs.org
N-Boc-protected cysteine hexyl ester: This protected amino acid has been used as a co-initiator in the enzymatic polymerization of ε-caprolactone, leading to end-capped polymers. mdpi.com
| Starting Material/Precursor | Synthetic Strategy | Target Compound/Analog | Key Findings |
| Garner's aldehyde | Enantioselective synthesis | (2S,3S)-ADHP equivalents | Stereocontrolled construction of stereocenters. elsevierpure.com |
| Enone | C(sp3)-H activation | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Highly efficient and fully enantioselective. nih.gov |
| N-benzylamides | Chemical derivatization | 2-substituted propanoic and butanoic acid derivatives | Versatile method for creating analog libraries. acs.org |
| 2-amino-2,3-dimethylbutyronitrile (ADBN) | Enzymatic synthesis (Nitrile hydratase) | 2-amino-2,3-dimethylbutyramide (ADBA) | High product concentration and yield achieved. nih.gov |
| (2R,3S)-2-benzoyl aminomethyl-3-butyric ester | Precursor-based synthesis | (2S,3R)-2-aminomethyl-3-hydroxy-butanoic acid | Utilizes enzyme catalysis for preparation. google.com |
| 2-Bromo-3-hydroxypropanoic acid | Precursor-based synthesis | 3-Hydroxypropanamide derivatives | Formed after activation of the acid with T3P. acs.org |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules, including the relative stereochemistry of chiral centers. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and spatial arrangement of atoms.
The stereochemical assignment of the two chiral centers, C2 and C3, can be elucidated by analyzing the coupling constants (J-values) between the protons attached to these carbons (H2 and H3). The magnitude of the vicinal coupling constant, ³J(H2,H3), is dependent on the dihedral angle between these protons, as described by the Karplus equation. In the (2S,3S) or syn isomer, the favored conformation would place H2 and H3 in a gauche relationship, leading to a smaller coupling constant, typically in the range of 2-4 Hz. This is in contrast to the anti isomer, (2S,3R), where a larger trans or anti-periplanar coupling (around 8-10 Hz) would be expected.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), further refine the structural assignment. A COSY spectrum would confirm the coupling between H2 and H3, while a NOESY spectrum can reveal through-space proximities between protons, helping to confirm the relative configuration of the stereocenters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (α-proton) | 3.5 - 3.8 | d | ~2-4 |
| H3 (β-proton) | 4.0 - 4.3 | dq | ~2-4, ~6-7 |
| CH₃ | 1.1 - 1.3 | d | ~6-7 |
| NH₂ | 7.2 - 7.8 (amide), 2.0-3.0 (amine) | br s | - |
| OH | 4.5 - 5.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 170 - 175 |
| C2 (α-carbon) | 55 - 60 |
| C3 (β-carbon) | 65 - 70 |
| CH₃ | 18 - 22 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and amide functionalities.
The presence of the primary amide group is confirmed by a strong, sharp absorption band for the C=O stretch, typically appearing in the region of 1650-1680 cm⁻¹. Additionally, the N-H stretching vibrations of the amide and the primary amine would appear as broad bands in the 3200-3400 cm⁻¹ region. The O-H stretching of the hydroxyl group also appears in this region, often overlapping with the N-H stretches to form a very broad and intense signal. The bending vibrations of the N-H groups (scissoring) are expected around 1600-1640 cm⁻¹. researchgate.netlibretexts.orgresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |
| N-H (Amine/Amide) | Stretch | 3200 - 3400 | Medium, Broad |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |
| N-H (Amide II) | Bend | 1550 - 1640 | Medium |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₁₀N₂O₂), the molecular weight is 118.13 g/mol . nih.gov In a high-resolution mass spectrum, the exact mass would be observed, allowing for the confirmation of the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 119.14. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to induce fragmentation. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways would include the loss of ammonia (NH₃), water (H₂O), and the cleavage of the carbon-carbon bond between C2 and C3.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 119.14 | Protonated molecule |
| [M+Na]⁺ | 141.12 | Sodium adduct |
| [M-NH₃+H]⁺ | 102.11 | Loss of ammonia |
| [M-H₂O+H]⁺ | 101.13 | Loss of water |
Chromatographic Techniques for Purity and Separation in Research
Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of purity. For a chiral compound like this compound, chromatography is also crucial for separating it from its other stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally sensitive compounds. To assess the purity of this compound, a reversed-phase HPLC method is typically employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid (TFA) to improve peak shape.
For the separation of the different stereoisomers (enantiomers and diastereomers), chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP). The choice of CSP depends on the specific properties of the analyte. For amino acid derivatives, polysaccharide-based chiral stationary phases are often effective. The differential interaction of the stereoisomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The development of such a method is critical in synthetic chemistry to determine the diastereomeric ratio and enantiomeric excess of the product.
Table 5: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Computational and Theoretical Investigations of 2s,3s 2 Amino 3 Hydroxybutanamide
Quantum-Chemical Calculations for Molecular Structure and Reactivity
Quantum-chemical calculations, particularly those based on first-principles, are fundamental in elucidating the intrinsic properties of (2S,3S)-2-Amino-3-hydroxybutanamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and energy.
Detailed computational studies have been performed on closely related molecules, such as L-threonine (B559522) diamide (B1670390) (HCO-Thr-NH2), to explore their conformational landscapes. nih.gov Using methods like Density Functional Theory (DFT) with functionals such as B3LYP and more accurate composite methods like G3MP2B3, researchers can perform geometry optimizations and calculate single-point energies for various conformers. nih.gov
For a molecule like threonine amide, the key degrees of freedom are the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ1 and χ2). By systematically rotating these angles, a potential energy surface (PES) can be generated. This surface reveals the energetically favorable conformations (local minima) and the transition states that connect them. For instance, in a study of HCO-Thr-NH2, two separate Ramachandran-type potential energy surfaces were computed for the cis and trans isomers of the peptide bond. nih.gov The stability of different conformations is often dictated by the formation of intramolecular hydrogen bonds, which can be accurately predicted by these calculations. nih.gov
The reactivity of the molecule can also be assessed through quantum-chemical descriptors. Electrostatic potential (ESP) maps, for example, can identify nucleophilic and electrophilic sites on the molecule. researchgate.net For an amino acid amide, the amide oxygen and the nitrogen atoms of the amino group are typically nucleophilic sites, indicating their propensity to interact with positively charged species. researchgate.net
Table 1: Calculated Relative Energies of L-Threonine Diamide Conformers This table is illustrative and based on findings for a closely related threonine derivative. Specific values for this compound would require dedicated calculations.
| Conformer | Dihedral Angles (φ, ψ, χ1) | Relative Gibbs Free Energy (kcal/mol) | Number of Intramolecular Hydrogen Bonds |
| Global Minimum | (-80°, 80°, -60°) | 0.00 | 2 |
| Local Minimum 1 | (180°, 180°, 180°) | 1.25 | 1 |
| Local Minimum 2 | (-60°, -45°, 60°) | 2.10 | 1 |
| Transition State | (0°, 120°, -60°) | 4.50 | 0 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might interact with biological targets such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed. These methods are cornerstones of computational drug discovery and structural biology.
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity. While specific docking studies on this compound are not widely published, the methodology is routinely applied to similar amino acid derivatives to predict their biological activity.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex over time. This can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding.
For example, MD simulations have been used to study the interaction of L-threonine with transcriptional regulators, which act as biosensors. nih.gov These simulations can resolve differences in structural dynamics upon ligand binding, showing changes in the root mean square fluctuation (RMSF) of the protein's backbone, which indicates conformational changes. nih.gov Such studies demonstrate how even subtle differences in ligand structure can lead to significant changes in binding and biological response.
Table 2: Illustrative Data from a Molecular Dynamics Simulation This table represents typical data obtained from an MD simulation of a ligand-protein complex and is not specific to this compound.
| Simulation Metric | Value | Interpretation |
| RMSD of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the binding pocket. |
| RMSF of Protein Residues in Binding Site | 2.1 ± 0.5 Å | Residues in the binding site show some flexibility to accommodate the ligand. |
| Number of Ligand-Protein H-Bonds | 3.2 ± 1.1 | Multiple stable hydrogen bonds contribute to binding affinity. |
| Binding Free Energy (MM/PBSA) | -8.5 ± 1.2 kcal/mol | The binding is thermodynamically favorable. |
Predictive Modeling of Stereoisomer Behavior
Threonine has two chiral centers, leading to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3S) isomer is also known as L-allo-threonine. Computational methods are particularly powerful for investigating the differences in behavior between these stereoisomers, as synthesizing and isolating them experimentally can be challenging.
Computational studies can predict how the stereochemistry of this compound influences its properties compared to its other stereoisomers. For instance, the stereoinversion of threonine residues has been investigated using quantum chemical calculations. nih.govacs.org These studies explore the reaction mechanisms and energy barriers for the conversion between different stereoisomers, providing insight into why certain isomers are more stable or prevalent. nih.govacs.org It has been suggested that the stereoinversion of threonine is less likely to occur in vivo compared to serine, a structurally similar amino acid. acs.org
Furthermore, the influence of stereochemistry on the self-assembly and intermolecular interactions of threonine derivatives has been studied. nih.gov Computational models can predict how the different spatial arrangements of the hydroxyl and amino groups in the (2S,3S) isomer affect its ability to form organized structures, such as monolayers at an air-water interface. nih.gov These models have shown that the diastereomeric head group structure strongly affects the properties of these monolayers. nih.gov Such studies are crucial for applications in materials science and nanotechnology.
The subtle differences in the three-dimensional structure of stereoisomers can lead to significant differences in their biological activity. Predictive models can help to rationalize these differences by simulating their interactions with chiral biological targets, such as enzymes and receptors, where only one stereoisomer may bind effectively.
Biochemical and Biological Systems Research Involving 2s,3s 2 Amino 3 Hydroxybutanamide Scaffolds
Investigation of Enzymatic Substrate and Inhibitor Potential
There is a notable absence of published studies specifically investigating the interaction of (2S,3S)-2-Amino-3-hydroxybutanamide with aminoacyl-tRNA synthetases (aaRSs). aaRSs are crucial enzymes responsible for the accurate attachment of amino acids to their corresponding tRNA molecules during protein synthesis. Research into aaRS inhibitors often involves analogues of natural amino acids, including those of threonine. nih.govnih.govontosight.ai However, specific data on the inhibitory or substrate potential of L-allothreoninamide against threonyl-tRNA synthetase or other aaRSs is not available in the current body of scientific literature. The substrate specificity of these enzymes is a key area of study, particularly concerning how they discriminate between cognate and non-cognate amino acids to ensure the fidelity of translation. nih.gov
Role as a Building Block in Peptide Synthesis and Bioconjugation
The incorporation of non-canonical amino acids into peptides is a widely used strategy to enhance their therapeutic properties, such as stability and potency. asm.orgnih.gov Methodologies like solid-phase peptide synthesis (SPPS) allow for the integration of a vast array of modified amino acids. asm.orgrsc.orgnih.gov Despite the interest in novel peptide building blocks, there is no specific documentation found on the use of this compound as a direct component in peptide synthesis or bioconjugation strategies. nih.gov Research in this area tends to focus on the parent amino acids or their suitably protected derivatives for incorporation into peptide chains. nih.govjst.go.jp
Exploration in Microbial Systems and Metabolism Studies
The metabolism of amino acids and their derivatives is a fundamental aspect of microbial physiology. Microorganisms are often utilized for the production of amino acids and related compounds through fermentation and metabolic engineering. nih.govnih.govnih.govgoogle.com However, specific studies detailing the metabolism, synthesis, or degradation of this compound in any microbial system have not been identified. While the metabolism of related neurotoxic amino acids has been a subject of investigation in various cell models, similar research on L-allothreoninamide is absent from the available literature. nih.gov Furthermore, there is no information regarding this compound's potential role as a signaling molecule or metabolic byproduct in microorganisms.
Structure Activity Relationship Sar Studies of 2s,3s 2 Amino 3 Hydroxybutanamide Derivatives
Design Principles for Modulating Biological Activity
The biological activity of derivatives of (2S,3S)-2-amino-3-hydroxybutanamide can be systematically modulated by making specific structural modifications. The core scaffold, possessing amino, hydroxyl, and amide functional groups, offers multiple points for chemical derivatization. Key design principles revolve around altering lipophilicity, electronic properties, and steric bulk to enhance interactions with biological targets.
One primary strategy involves the modification of the amide nitrogen. The introduction of various substituents can significantly impact the molecule's properties. For instance, the incorporation of aromatic or alkyl groups can modulate the compound's ability to cross cell membranes. The nature of these substituents is crucial; for example, N-arylalkyl derivatives of similar 4-hydroxybutyramides have shown significant activity as GABA transporter inhibitors, with the benzhydryl and benzylamide moieties being identified as critical for activity. nih.gov
Furthermore, constraining the conformation of the molecule by incorporating the amino and hydroxyl groups into heterocyclic rings can lead to more rigid analogs. This approach can increase receptor affinity and selectivity by locking the molecule into a bioactive conformation. However, these modifications are highly sensitive to the size and stereochemistry of the resulting ring system. researchgate.net The table below illustrates hypothetical modifications and their potential impact on biological activity based on established medicinal chemistry principles.
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| Amide Nitrogen (N) | Alkylation (e.g., with benzyl (B1604629), phenethyl groups) | Increased lipophilicity, potential for enhanced cell permeability and interaction with hydrophobic pockets. |
| Arylation (e.g., with phenyl, substituted phenyl rings) | Introduction of aromatic interactions (π-π stacking), potential for altered selectivity. | |
| Amino Group (-NH2) | Acylation (e.g., with acetyl, benzoyl groups) | Neutralization of positive charge, altered hydrogen bonding capability. |
| N-alkylation (e.g., with methyl, ethyl groups) | Increased steric bulk, potential for altered receptor binding. | |
| Hydroxyl Group (-OH) | Esterification (e.g., with acetate, benzoate) | Masking of the polar hydroxyl group, potential for prodrug strategy. |
| Etherification (e.g., with methyl, benzyl ethers) | Increased lipophilicity, prevention of hydrogen bonding. | |
| Carbonyl Group (C=O) | Reduction to alcohol | Removal of hydrogen bond acceptor, significant change in electronic properties. |
| Conformational Constraint | Incorporation into a heterocyclic ring (e.g., pyrrolidine, piperidine) | Reduced conformational flexibility, potential for increased potency and selectivity. |
Influence of Stereochemistry on Molecular Recognition
Stereochemistry plays a paramount role in the biological activity of this compound derivatives. The specific spatial arrangement of the amino and hydroxyl groups at the C2 and C3 chiral centers is critical for precise molecular recognition by biological targets such as enzymes and receptors. Even minor changes in stereochemistry can lead to a dramatic loss of activity.
The (2S,3S) configuration of the parent compound dictates a specific three-dimensional shape that is complementary to the binding site of its target. The development of stereoselective synthetic methods is therefore crucial for producing enantiomerically pure compounds. For example, stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde. elsevierpure.com
The importance of stereochemistry is often highlighted in studies where different stereoisomers of a compound exhibit vastly different biological activities. For instance, in the context of threonine aldolases, enzymes that can synthesize chiral amino alcohols, high stereoselectivity is a key feature. acs.org These enzymes can be engineered to improve their stereoselectivity for the synthesis of specific stereoisomers. nih.gov Molecular dynamics simulations have been used to understand how specific amino acid residues in an enzyme's active site control the stereochemical outcome of a reaction. nih.govresearchgate.net
The table below illustrates the potential differences in biological activity that can arise from the different stereoisomers of 2-amino-3-hydroxybutanamide.
| Stereoisomer | Configuration | Potential Biological Activity | Rationale for Difference in Activity |
| (2S,3S) | L-threo | Active | The specific spatial arrangement of functional groups allows for optimal interaction with the target's binding site (e.g., hydrogen bonding, electrostatic interactions). |
| (2R,3R) | D-threo | Inactive or significantly reduced activity | The enantiomer of the active compound; its functional groups are in a mirror-image orientation and do not fit correctly into the chiral binding site of the target. |
| (2S,3R) | L-erythro | Inactive or different activity profile | Diastereomer of the active compound; the relative orientation of the amino and hydroxyl groups is different, leading to steric clashes or loss of key interactions within the binding site. |
| (2R,3S) | D-erythro | Inactive or different activity profile | Diastereomer of the active compound; both the absolute configuration and the relative stereochemistry are different, preventing proper binding. |
Potential Applications As Research Reagents and Intermediates
Utility in the Synthesis of Bioactive Molecules
The L-allothreonine framework, of which (2S,3S)-2-Amino-3-hydroxybutanamide is a direct derivative, is a key structural component in several biologically active compounds. Its use as an intermediate allows chemists to construct complex natural products and their analogs with high stereochemical control.
One of the most significant applications for β-hydroxy-α-amino acid derivatives is in the synthesis of β-lactam antibiotics. nih.gov These molecules, which include penicillin and its successors, rely on a strained four-membered ring for their antibacterial activity. The stereochemistry of the substituents on the β-lactam ring is crucial for its efficacy, and chiral precursors like L-allothreoninamide are ideal starting points for stereoselective syntheses of these important drugs. nih.govrsc.org
Furthermore, the allothreonine scaffold is found in potent natural products. For instance, katanosins are a group of powerful antibiotics that contain the allothreonine residue. wikipedia.org The cytotoxic marine peptides callipeltin O and Q also incorporate derivatives of allothreonine, highlighting the importance of this specific stereochemistry for potent biological activity. nih.gov
Derivatives of allothreonine also serve as critical intermediates in the synthesis of targeted enzyme inhibitors. A notable example is the synthesis of epibestatin, a diastereomer of the natural aminopeptidase (B13392206) inhibitor, bestatin. doaj.orgcolab.ws The synthesis of epibestatin and related compounds can be achieved from starting materials that establish the required (3S)-hydroxyl and (2S)-amino configuration, a pattern inherent to L-allothreonine. doaj.orgcolab.ws
Table 1: Examples of Bioactive Molecules Derived from Allothreonine Scaffolds
| Molecule Class | Specific Example(s) | Biological Significance | Relevance of (2S,3S) Stereochemistry |
|---|---|---|---|
| β-Lactam Antibiotics | Novel β-Lactam Cores | Core structure of widely used antibacterial agents. rsc.orgrsc.org | Provides a chiral template for establishing the correct stereochemistry on the azetidin-2-one (B1220530) ring, which is critical for activity. nih.gov |
| Natural Product Antibiotics | Katanosins | Potent antibiotic activity. wikipedia.org | The allothreonine residue is an integral part of the natural product's structure. wikipedia.org |
| Enzyme Inhibitors | Epibestatin | Inhibitor of aminopeptidases, enzymes involved in cellular protein regulation. | Serves as a key building block to construct the specific stereochemical arrangement required for biological target engagement. doaj.orgcolab.ws |
| Cytotoxic Peptides | Callipeltins | Exhibit potent cytotoxic activity against cancer cell lines. | The allothreonine derivative is a key structural component of these complex marine natural products. nih.gov |
Contribution to the Development of Research Probes
In the field of chemical biology, research probes are essential tools for studying biological processes. The defined structure of this compound makes it a candidate for incorporation into such probes. Its amine and hydroxyl groups serve as chemical handles for attaching reporter tags, such as fluorescent dyes or biotin, which can be used to track the molecule's interactions within a cell or organism.
A significant application lies in the creation of modified peptides to probe protein structure and function. Methods have been developed for the stereospecific conversion of threonine residues within a peptide sequence directly into allothreonine residues. osti.gov This allows researchers to create peptide analogs with precise structural changes, enabling detailed studies on how this specific amino acid modification affects protein binding, folding, and function. osti.gov
Furthermore, advanced synthetic techniques like Serine/Threonine Ligation (STL) are used to chemically synthesize entire proteins with specific post-translational modifications. nih.gov An analog like L-allothreoninamide could potentially be incorporated into a peptide fragment and then ligated to other fragments to generate a full-length synthetic protein containing this non-canonical amino acid. nih.gov Such a modified protein would be an invaluable research probe for investigating the functional roles of protein structure and post-translational modifications.
Role in the Exploration of Novel Chemical Spaces
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. A major goal in modern drug discovery is to explore novel regions of this space to find molecules with new biological activities. There is a particular emphasis on moving away from flat, two-dimensional molecules and toward more three-dimensional, sp³-rich structures, as these often have better selectivity and pharmacological properties. youtube.com
This compound is an exemplary building block for this purpose. As a small molecule with two fixed stereocenters, it provides a rigid, three-dimensional starting point for synthesis. youtube.com Chemists engaged in asymmetric synthesis use such chiral building blocks to construct libraries of new compounds where the spatial arrangement of atoms is precisely controlled. rsc.orgrsc.org
By starting with a defined chiral core like L-allothreoninamide, synthetic chemists can systematically build out different substituents from its reactive sites (amine, hydroxyl group) to create a family of new molecules. Each of these molecules will have a unique 3D shape based on the original allothreonine scaffold. This strategy allows for the efficient exploration of novel chemical space, increasing the probability of discovering compounds with unique interactions with biological targets. The availability of such chiral synthons is therefore essential for pushing the boundaries of medicinal chemistry and materials science.
Future Perspectives in 2s,3s 2 Amino 3 Hydroxybutanamide Research
Emerging Synthetic Methodologies and Scalability
The practical application of (2S,3S)-2-Amino-3-hydroxybutanamide and its derivatives in various scientific fields is intrinsically linked to the availability of efficient and scalable synthetic methods. While classical approaches to amino acid amide synthesis exist, the focus is shifting towards greener, more selective, and economically viable strategies.
Biocatalysis and Chemoenzymatic Synthesis: A significant frontier in the synthesis of chiral molecules like this compound is the use of enzymes. Biocatalytic methods offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Enzymes such as transaldolases are being explored for the synthesis of β-hydroxy-α-amino acids. nih.govdigitellinc.com For instance, the l-threonine (B559522) transaldolase ObiH has been shown to catalyze the synthesis of a variety of β-hydroxy-α-amino acids with high diastereoselectivity. nih.gov The development of whole-cell biocatalysts expressing such enzymes simplifies the process and enhances scalability. nih.govresearchgate.net
Furthermore, chemoenzymatic approaches, which combine enzymatic reactions with chemical steps, are gaining traction. acs.org These methods can provide access to a wider range of derivatives that may not be directly achievable through biocatalysis alone. For example, an enzymatic step can be used to create a chiral intermediate, which is then chemically modified to yield the final product. This strategy has been successfully applied to the synthesis of various chiral amides. acs.orgrsc.org The development of racemization-free coupling reagents is also a critical aspect of improving the efficiency of both chemical and chemoenzymatic peptide and amide synthesis. rsc.orgluxembourg-bio.com
Scalability and Process Optimization: A key challenge is the transition from laboratory-scale synthesis to industrial production. Future research will likely focus on optimizing reaction conditions, including solvent choice, temperature, and substrate concentration, to maximize yield and purity on a larger scale. engconfintl.orgresearchgate.net The development of robust and reusable biocatalysts is also a crucial factor in improving the economic feasibility of the synthesis. The table below summarizes some emerging synthetic strategies and their potential for scalability.
| Synthetic Methodology | Key Features | Potential for Scalability | Key Enzymes/Reagents |
|---|---|---|---|
| Whole-Cell Biocatalysis | High stereoselectivity, mild reaction conditions, reduced downstream processing. | High, with potential for large-scale fermentation. | Transaldolases (e.g., ObiH), Aldolases. nih.govresearchgate.netengconfintl.org |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Moderate to High, dependent on the efficiency of both enzymatic and chemical steps. | Hydrolases, Dehalogenases, Racemization-free coupling reagents. acs.orgrsc.orgnih.gov |
| Enantioconvergent Synthesis | Converts a racemic starting material into a single enantiomeric product, maximizing yield. | High, as it theoretically doubles the yield from a racemic mixture. | Haloalkane dehalogenases combined with chemical nucleophilic substitution. acs.org |
Advanced Mechanistic Elucidation through Integrated Approaches
A comprehensive understanding of the mechanism of action of this compound and its derivatives is fundamental to their rational design and application. Future research will increasingly rely on integrated approaches that combine experimental and computational techniques to unravel the intricate details of their biological interactions.
Computational and Experimental Synergy: The synergy between computational modeling and experimental validation is becoming indispensable. Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide insights into the conformational preferences, electronic properties, and binding modes of these molecules. nih.govnih.govfrontiersin.org For instance, studies on the gas-phase acidities of amino acid amides have successfully used a combination of Fourier transform ion cyclotron resonance mass spectrometry and G3(MP2) level molecular orbital theory to characterize their intrinsic properties. nih.gov Such integrated approaches can be applied to this compound to understand how its stereochemistry influences its interactions with biological targets.
Probing Biological Targets: Identifying the specific molecular targets of this compound is a primary objective. As a derivative of the essential amino acid L-threonine, it may interact with proteins involved in threonine metabolism or signaling pathways. drugbank.comnih.gov Its structural similarity to peptide backbones also suggests potential interactions with proteases, peptidases, or other enzymes that recognize peptide motifs. Future studies will likely employ techniques such as affinity chromatography, proteomics, and thermal shift assays to identify binding partners. Once potential targets are identified, detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of the binding interactions.
The following table outlines some integrated approaches for mechanistic elucidation:
| Integrated Approach | Techniques Involved | Information Gained | Potential Application to this compound |
|---|---|---|---|
| Structural and Energetic Characterization | Mass Spectrometry, NMR Spectroscopy, Quantum Mechanics Calculations (e.g., DFT). nih.govacs.org | Intrinsic properties, conformational preferences, and reaction energetics. | Understanding the influence of the specific stereochemistry on its chemical behavior. |
| Target Identification and Validation | Affinity Chromatography, Proteomics, Genetic Knockdown/Knockout. | Identification of specific cellular binding partners and biological pathways. | Discovering the molecular targets responsible for any observed biological activity. |
| Binding Mode Analysis | X-ray Crystallography, Cryo-EM, Molecular Docking, Molecular Dynamics Simulations. nih.gov | Atomic-level details of the interaction between the compound and its target. | Rational design of derivatives with improved affinity and selectivity. |
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
The discovery of novel derivatives of this compound with enhanced or new biological activities will be accelerated by the application of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the chances of identifying promising lead molecules.
Combinatorial Library Synthesis: Combinatorial chemistry enables the systematic creation of large and diverse libraries of molecules based on a common scaffold, such as the this compound core. researchgate.net By varying the substituents at different positions of the molecule, a vast chemical space can be explored. Techniques like split-and-pool synthesis can be employed to generate "one-bead-one-compound" libraries, where each bead carries a unique derivative. youtube.com The development of efficient and reliable methods for amide bond formation is crucial for the successful construction of these libraries. luxembourg-bio.comnih.gov
High-Throughput Screening Platforms: Once a library of derivatives is synthesized, HTS platforms can be used to rapidly screen them for a desired biological activity. nih.gov These screens can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and amenability to automation. bath.ac.uk The integration of AI and machine learning in HTS data analysis can help in identifying structure-activity relationships and prioritizing hits for further investigation. researchgate.net
A particularly powerful approach is the use of DNA-encoded libraries (DECLs), where each chemical compound is tagged with a unique DNA barcode. wikipedia.org This allows for the screening of massive libraries (billions of compounds) in a single experiment, with hit identification achieved through DNA sequencing. This technology is well-suited for the discovery of derivatives of amino acid amides.
The table below highlights key aspects of HTS and combinatorial chemistry in the context of this compound research.
| Technology | Principle | Application to this compound | Example Library Size |
|---|---|---|---|
| Split-and-Pool Combinatorial Synthesis | Systematic synthesis of a large number of compounds on solid supports. youtube.com | Generation of diverse libraries of this compound derivatives with various functional groups. | 103 - 106 |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. nih.govnih.gov | Rapid identification of active derivatives against specific targets (e.g., enzymes, receptors). | 105 - 106 compounds per screen |
| DNA-Encoded Library (DECL) Technology | Each compound in the library is tagged with a unique DNA barcode for easy identification. wikipedia.org | Screening of vast chemical space to discover novel binders to protein targets. | 109 - 1012 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
